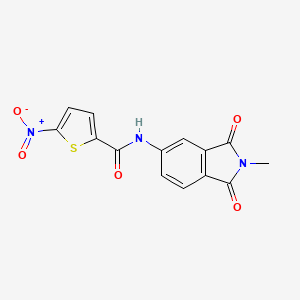
N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H9N3O5S and its molecular weight is 331.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosensitizers and Bioreductively Activated Cytotoxins
Research has been conducted on nitrothiophene carboxamides as potential radiosensitizers and bioreductively activated cytotoxins. Compounds with tertiary amine bases or oxiranes in the side chain showed potent radiosensitizing properties. Notably, 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5- carboxamide demonstrated slight radiosensitization of the KHT sarcoma in mice, although higher doses were limited due to systemic toxicity (Threadgill et al., 1991).
Synthesis and Characterization of Optically Active Polyamides
A class of optically active polyamides containing nitro-1,3-dioxoisoindolin-2-yl pendent groups has been synthesized. These polymers are characterized by their solubility in polar organic solvents, making them potentially useful for various applications in material science (Faghihi et al., 2010).
Molecular Electronic Devices
The application of nitroamine redox centers in molecular electronic devices has been explored. These molecules, including compounds with nitroamine groups, exhibit negative differential resistance, making them promising for nanoscale electronic applications (Chen et al., 1999).
Synthesis and Biological Evaluation for CNS Activity
Compounds synthesized from isonocotinyl hydrazone, including those with nitrophenyl groups, have shown promising antidepressant and nootropic activities. These findings suggest potential applications in developing central nervous system (CNS) active agents (Thomas et al., 2016).
HIV-1 Reverse Transcriptase Inhibitors
Research on N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives has identified potential non-nucleoside inhibitors of HIV-1 reverse transcriptase. This highlights the potential of these compounds in HIV therapy (Devale et al., 2017).
Novel Synthetic Methodologies
New synthetic methodologies have been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from nitroaryl oxirane-2-carboxamides. These methodologies provide novel routes for synthesizing valuable chemical intermediates (Mamedov et al., 2016).
Bioreductively Targeted Anticancer Therapies
Nitrothienylprop-2-yl ether derivatives of combretastatin A-4 have been synthesized for use in bioreductively targeted cytotoxic anticancer therapies. These derivatives release the active drug under hypoxic conditions, making them promising for targeted cancer treatment (Thomson et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c1-16-13(19)8-3-2-7(6-9(8)14(16)20)15-12(18)10-4-5-11(23-10)17(21)22/h2-6H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMBEVHSFQBHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
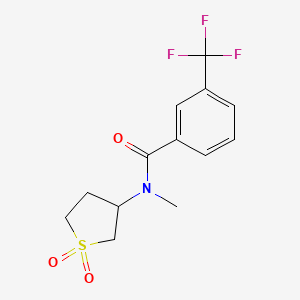


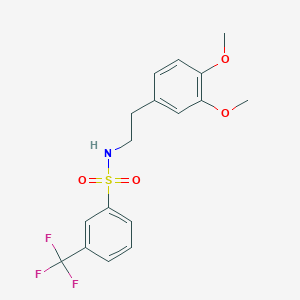
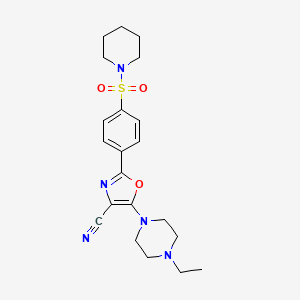
![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)
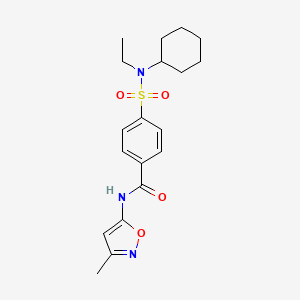
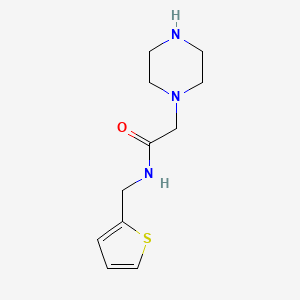

![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)
